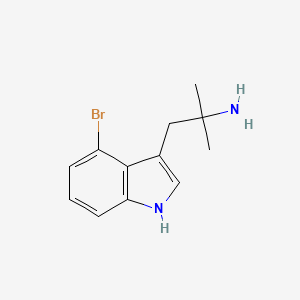
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position of the indole ring and a methyl group at the 2-position of the propan-2-amine side chain makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromoindole.
Alkylation: The 4-bromoindole undergoes alkylation with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the 2-methylpropan-2-amine side chain to the indole ring.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce indole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of various substituents such as alkyl, aryl, or amino groups. Common reagents for these reactions include organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the methylpropan-2-amine side chain can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
1-(4-Bromo-1H-indol-3-yl)ethanone: This compound has a similar indole structure but with an ethanone side chain instead of a methylpropan-2-amine side chain. It exhibits different chemical reactivity and biological activities.
2-(4-Bromo-1H-indol-3-yl)acetonitrile: This compound has a nitrile group instead of the methylpropan-2-amine side chain, leading to different chemical properties and applications.
2-(4-Bromo-1H-indol-3-yl)ethanol: This compound has an ethanol side chain, which affects its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQCWBGVNKRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate](/img/structure/B3013104.png)

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)


![N-(2-chlorobenzyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B3013117.png)
